molecular formula C15H13NO4S B1399112 Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- CAS No. 19688-46-1

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-

Cat. No.: B1399112
CAS No.: 19688-46-1
M. Wt: 303.3 g/mol
InChI Key: JGERNOZEUGKGBT-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- is a complex organic compound characterized by the presence of a nitro group, a methoxy group, and a thioether linkage

Preparation Methods

The synthesis of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the methoxyphenylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thioether linkage can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects depending on the specific context.

Comparison with Similar Compounds

Similar compounds to Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- include:

These compounds share some structural similarities but differ in their functional groups and overall reactivity, highlighting the unique properties of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10(17)11-7-8-14(12(9-11)16(18)19)21-15-6-4-3-5-13(15)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGERNOZEUGKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734170
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19688-46-1
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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